Product packaging for Ganodesterone(Cat. No.:)

Ganodesterone

Cat. No.: B1248501
M. Wt: 408.6 g/mol
InChI Key: RMKUNHROPPZENV-IXWATKSXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Ganodesterone as a Secondary Metabolite

This compound is a naturally occurring chemical compound classified as a secondary metabolite. These metabolites are organic compounds produced by organisms like bacteria, fungi, or plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a role in defense, competition, and other ecological interactions. This compound has been identified as a fungal metabolite. thieme-connect.com It has been isolated from fungi such as the medicinal mushroom Ganoderma lucidum and from an endolichenic fungus, Xylaria sp. capes.gov.brcanited.commednet.gr Endolichenic fungi are microorganisms that live within the tissues of lichens without causing any apparent disease to the host. nih.govfrontiersin.org These fungi are recognized as prolific producers of a diverse array of bioactive secondary metabolites. asianjournalofmycology.orgmdpi.com

Contextualization within Steroid and Triterpenoid (B12794562) Natural Products Research

This compound belongs to the broad class of natural products known as steroids. Steroids and the closely related triterpenoids are a major focus of natural product research due to their vast structural diversity and significant pharmacological activities. nih.gov Fungi, particularly those of the genera Ganoderma and Xylaria, are well-known sources of these compounds. nih.govmdpi.com

Research into fungi from the Ganoderma genus has led to the isolation of over 300 triterpenes and numerous steroids. nih.gov These compounds, often highly oxygenated lanostane-type triterpenoids, are responsible for many of the medicinal properties attributed to these mushrooms. canited.com Similarly, the genus Xylaria is noted for producing a wide chemical variety of secondary metabolites, including terpenoids and steroids, which exhibit a range of biological activities. nih.govresearchgate.net this compound is often isolated alongside other well-known steroidal compounds such as ergosterol (B1671047) and its derivatives, which are common constituents of fungi. capes.gov.brnih.gov

The following table lists this compound and some related compounds often found in the same fungal sources.

Compound NameChemical ClassNatural Source Example
This compound SteroidXylaria sp. (endolichenic fungus), Ganoderma lucidum
Ergosterol SteroidGanoderma lucidum, Xylaria sp.
Ergosterol peroxide SteroidGanoderma lucidum, Xylaria sp.
Ganoderic Acids TriterpenoidGanoderma lucidum
Blazein SteroidXylaria sp.
Cerevisterol SteroidXylaria sp.

This table is based on data from references capes.gov.brcanited.commednet.grnih.govebi.ac.uk.

Significance of Investigating this compound Biosynthesis and Biological Activities

The investigation into the biosynthesis and biological activities of fungal secondary metabolites like this compound is highly significant for several reasons. Understanding the biosynthetic pathways allows for potential biotechnological production of these complex molecules, which are often difficult to synthesize chemically. nih.gov The biosynthesis of related triterpenoids, such as ganoderic acids in Ganoderma lucidum, follows the mevalonate (B85504) pathway, starting from acetyl-CoA and proceeding through intermediates like lanosterol (B1674476). nih.govnih.gov It is within this general pathway that the biosynthesis of steroidal compounds like this compound occurs. The specific enzymatic steps, particularly the role of cytochrome P450 monooxygenases in modifying the core steroid structure, are a key area of research for producing novel compounds. nih.gov

The study of biological activities is crucial for discovering new therapeutic agents. Fungal secondary metabolites have yielded compounds with a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and cytotoxic properties. nih.govnih.gov For instance, research on compounds isolated from Xylaria species has revealed potent cytotoxic, antimicrobial, and enzyme-inhibitory activities. nih.govmdpi.com Specific to this compound, studies have evaluated its antifungal activity. nih.gov Furthermore, it has been identified in a patent as a potential positive allosteric modulator of sweet taste, indicating its potential application in the food and beverage industry. google.com

Scope and Objectives of this compound Academic Research

Academic research on this compound, while not as extensive as for some other fungal metabolites, falls within the broader scope of natural product chemistry and pharmacology. The primary objectives of such research typically include:

Isolation and Structure Elucidation: The initial step involves the isolation of this compound from its natural source, such as endolichenic fungi, and the precise determination of its chemical structure using spectroscopic methods like NMR and mass spectrometry. capes.gov.brnih.gov

Screening for Biological Activity: Isolated compounds like this compound are screened against a variety of biological targets to identify potential therapeutic applications. This includes testing for antimicrobial, cytotoxic, anti-inflammatory, and enzyme-inhibitory effects. nih.govnih.gov For this compound, this has included evaluation of its antifungal properties and its effect on taste receptors. nih.govgoogle.com

Biosynthetic Pathway Elucidation: A long-term objective is to understand the specific enzymatic reactions that lead to the formation of this compound within the fungus. This involves identifying and characterizing the genes and enzymes of the biosynthetic pathway, often through heterologous expression in host organisms like yeast. nih.gov

Chemical Synthesis and Analogue Development: Once a bioactive compound is identified, chemists may work on its total synthesis or create structural analogues to improve its activity, stability, or other properties. This area of research aims to create more effective compounds for potential drug development.

The following table summarizes the key research areas concerning this compound.

Research AreaKey ObjectivesRelevant Findings for this compound
Natural Product Isolation To isolate and identify novel compounds from natural sources.Isolated from Xylaria sp. and Ganoderma lucidum. capes.gov.brcanited.com
Structural Chemistry To determine the exact three-dimensional structure of the molecule.Structure elucidated by NMR and MS methods. capes.gov.brnih.gov
Bioactivity Screening To discover the pharmacological or biological effects of the compound.Evaluated for antifungal activity; identified as a sweet taste modulator. nih.govgoogle.com
Biosynthesis Studies To understand how the compound is produced by the organism.Contextually understood within the general triterpenoid/steroid pathway. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O2 B1248501 Ganodesterone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H40O2

Molecular Weight

408.6 g/mol

IUPAC Name

(9S,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,9,11,12,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C28H40O2/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-16-26(30)25-15-20(29)11-13-28(25,6)24(21)12-14-27(22,23)5/h7-8,15-19,22-24H,9-14H2,1-6H3/b8-7+/t18-,19+,22+,23-,24-,27+,28+/m0/s1

InChI Key

RMKUNHROPPZENV-IXWATKSXSA-N

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(=O)C4=CC(=O)CC[C@]34C)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4=CC(=O)CCC34C)C

Origin of Product

United States

Discovery and Isolation of Ganodesterone

Chronology of Ganodesterone Discovery

The precise timeline for the initial discovery and characterization of this compound is not detailed in the provided search results. However, its identification is intrinsically linked to the broader and extensive chemical investigation of fungi from the Ganoderma genus, which gained significant momentum in the latter half of the 20th century. Natural product research from this period led to the isolation of numerous compounds, including this compound. For instance, a 2011 study on an endolichenic fungus from the Xylaria species reported the isolation of this compound alongside other known compounds, indicating its established status in the chemical literature by this time. researchgate.netresearchgate.netresearchgate.net

Natural Sources and Biodiversity Associated with this compound Production

Fungal Organisms as Primary Sources

This compound is a secondary metabolite produced by fungal organisms. nih.govnih.gov It is classified as a triterpenoid (B12794562), a large and diverse class of organic compounds synthesized by a wide variety of organisms, including fungi. nih.gov The production of such metabolites is often specific to certain fungal lineages.

Specific Genera and Species Identified

The primary source of this compound is fungi belonging to the genus Ganoderma. nih.govnih.gov This genus is globally distributed and includes a large number of species known for producing a rich array of bioactive compounds. researchgate.netfrontiersin.org

Specific species identified as producers of this compound include:

Ganoderma lucidum : This species, also known as Reishi or Lingzhi, is one of the most well-studied within the genus and is confirmed to produce this compound. nih.govnih.gov It is important to note that the name G. lucidum has been historically applied to many similar-looking species, but modern molecular techniques have led to taxonomic revisions. frontiersin.orgnih.gov

Xylaria sp. : this compound has also been isolated from an endolichenic fungus identified as a Xylaria species. researchgate.netresearchgate.netresearchgate.netsgst.cn Endolichenic fungi reside within the tissues of lichens.

The following table summarizes the fungal sources of this compound.

Genus Species Common Name(s)
Ganoderma lucidum Reishi, Lingzhi

Ecological Contexts of this compound-Producing Organisms

Ganoderma species are cosmopolitan wood-decay fungi, typically found in tropical and temperate regions. researchgate.netpensoft.net They grow on a variety of woody trees, acting as parasites or pathogens, and cause white rot. frontiersin.orgpensoft.net Ganoderma lucidum, the type species for the genus, was first described in the UK but is now known to have a worldwide distribution. nih.gov These fungi play a crucial role in the decomposition of wood in forest ecosystems.

The other known source, a Xylaria species, was identified as an endolichenic fungus. researchgate.netresearchgate.netresearchgate.net Endolichenic fungi live within the thalli (the vegetative body) of lichens, in a symbiotic or commensal relationship. The specific ecological role of this compound production within these fungal-lichen interactions is an area for further research.

Isolation Methodologies in this compound Research

The isolation of this compound from its natural sources follows a general workflow common in natural product chemistry, involving extraction and subsequent purification. rroij.com

Extraction Techniques from Biological Matrices

The initial step involves extracting the compound from the fungal material (e.g., the fruiting body, spores, or mycelia). researchgate.net

Sample Preparation: The process typically begins with the drying of the fungal material, such as the fruiting body of Ganoderma lucidum. google.comasianpubs.org This is followed by grinding or pulverizing the material into a fine powder to increase the surface area for efficient extraction. google.comasianpubs.org

Solvent Extraction: Solvent extraction is a primary method used to isolate triterpenoids like this compound. rroij.com Various organic solvents are employed, often in succession, to separate compounds based on their polarity. mdpi.com

Ethanol (B145695) and Methanol (B129727): These polar solvents are frequently used for the initial extraction of triterpenoids from Ganoderma. google.comasianpubs.orgnih.gov Studies have optimized conditions such as ethanol concentration, temperature, and extraction time to maximize the yield of triterpenoids. nih.govresearchgate.net

Supercritical CO2 Extraction: This modern technique uses supercritical carbon dioxide, often with a co-solvent like ethanol, to extract compounds. google.com It is recognized for its efficiency and the ability to preserve the integrity of the extracted molecules. google.com

Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the cell walls of the fungus, enhancing solvent penetration and improving extraction efficiency and yield in a shorter time. asianpubs.orgnih.gov

Other Solvents: Chloroform and ethyl acetate (B1210297) have also been used in the extraction and fractionation process to separate compounds of different polarities. asianpubs.orgmdpi.com

Purification Techniques: Following the initial crude extraction, a series of purification steps are necessary to isolate this compound from the complex mixture of other metabolites. rroij.comcolumn-chromatography.com

Column Chromatography: This is a fundamental technique for purifying natural products. column-chromatography.com The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. mdpi.com A mobile phase (a solvent or mixture of solvents) is then run through the column, and compounds separate based on their differing affinities for the stationary and mobile phases. column-chromatography.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution chromatographic technique used for the final purification of compounds like this compound. mdpi.comnih.govresearchgate.net It provides a finer degree of separation, yielding highly pure compounds. mdpi.com Reversed-phase columns (e.g., C18) are commonly used for separating triterpenoids. mdpi.com

Solid-Phase Extraction (SPE): SPE can be used as a sample clean-up or fractionation step before final purification. nih.gov It uses a solid sorbent to adsorb certain compounds from a liquid phase, allowing for their separation. nih.gov

After purification, the structure of the isolated compound is confirmed using spectroscopic methods, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. mdpi.comnih.gov

Chromatographic Purification Strategies for this compound

The intricate mixture of compounds present in the initial crude extract necessitates a robust purification strategy. Chromatographic methods are central to this process, separating molecules based on their differential affinities for a stationary phase and a mobile phase. researchgate.net For compounds like this compound, a combination of different chromatographic systems is typically employed to achieve high purity. polypeptide.com

The initial step often involves column chromatography (CC) over a stationary phase like silica gel. researchgate.netjst.go.jp The crude extract is loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase), typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity by adding more polar solvents (e.g., ethyl acetate, methanol), are passed through the column. jst.go.jpclockss.org This gradient elution separates the components of the extract into different fractions based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

Fractions enriched with this compound from the initial silica gel column are then often pooled and subjected to further purification. This may involve a second column chromatography step, frequently using a different type of stationary phase to exploit alternative separation mechanisms. Reversed-phase column chromatography , using materials such as octadecyl silica (ODS or C18), is a common choice. jst.go.jpclockss.orgjst.go.jp In this technique, the separation principle is based on hydrophobicity. A polar mobile phase (e.g., a mixture of methanol and water or acetonitrile (B52724) and water) is used, and less polar, more hydrophobic compounds are retained more strongly on the non-polar stationary phase. atdbio.com

The final stage of purification to obtain highly pure this compound typically involves High-Performance Liquid Chromatography (HPLC) , often in a preparative or semi-preparative format. mdpi.commdpi.com Reversed-phase HPLC is particularly effective for the final polishing of triterpenoids and steroids. mdpi.com An enriched fraction is injected into an HPLC system equipped with a C18 column. A precisely controlled mobile phase, such as an isocratic or gradient mixture of aqueous solvents and organic solvents like ethanol or acetonitrile, is used to elute the compounds. mdpi.com The eluate is monitored by a detector (e.g., UV), allowing for the collection of the specific peak corresponding to this compound. This step effectively separates the target compound from any remaining impurities that have similar properties in the earlier, lower-resolution chromatography steps.

Biosynthetic Pathways of Ganodesterone

Precursor Molecules in Ganodesterone Biosynthesis

The journey to synthesizing this compound begins with the fundamental two-carbon unit, acetyl-CoA. nih.govnih.gov Through the MVA pathway, acetyl-CoA is converted into the activated five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netresearchgate.net These precursors are the universal building blocks for all terpenoids.

The key intermediate molecule that serves as the direct precursor to the triterpenoid (B12794562) skeleton is lanosterol (B1674476). nih.govnih.gov Lanosterol is synthesized from the linear C30 hydrocarbon, squalene (B77637), which itself is formed by the joining of two farnesyl pyrophosphate (FPP) molecules. The entire process, from acetyl-CoA to lanosterol, constitutes the initial phase of this compound biosynthesis. nih.govnih.gov

Table 1: Key Precursor Molecules in this compound Biosynthesis

Precursor MoleculeRole in Pathway
Acetyl-CoAThe primary 2-carbon starting unit for the MVA pathway. nih.gov
Isopentenyl Pyrophosphate (IPP)A 5-carbon isoprenoid unit, a fundamental building block. researchgate.net
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP, also a 5-carbon building block. researchgate.net
Farnesyl Pyrophosphate (FPP)A 15-carbon intermediate formed from IPP and DMAPP.
SqualeneA 30-carbon linear hydrocarbon, the direct precursor to lanosterol. frontiersin.org
2,3-Oxidosqualene (B107256)The cyclization substrate for lanosterol synthase. mdpi.com
LanosterolThe first tetracyclic triterpenoid intermediate, the backbone of ganoderic acids. nih.govnih.gov

Enzymatic Cascade of this compound Formation

The formation of this compound from lanosterol involves a cascade of enzymatic reactions. csic.esnih.gov This process begins with the cyclization of 2,3-oxidosqualene to form the lanostane (B1242432) skeleton, followed by a series of oxidative modifications, such as hydroxylation, oxidation, and reduction, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.govmdpi.com

Several enzymes in the ganoderic acid biosynthetic pathway have been identified as key regulatory points. Overexpression of the genes encoding these enzymes has been shown to enhance the production of ganoderic acids. nih.govnih.gov

3-Hydroxy-3-Methylglutaryl-CoA Reductase (HMGR): This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a rate-limiting step in the MVA pathway. frontiersin.orgasm.org

Squalene Synthase (SQS): SQS catalyzes the head-to-head condensation of two molecules of farnesyl pyrophosphate (FPP) to form squalene. It is considered another key enzyme in the pathway. nih.govfrontiersin.orgmdpi.com

Oxidosqualene Cyclase (OSC) / Lanosterol Synthase (LS): This enzyme is responsible for the crucial cyclization of 2,3-oxidosqualene to form lanosterol, the first cyclic precursor of ganoderic acids. frontiersin.orgasm.org Its expression levels are often correlated with the accumulation of these triterpenoids.

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of enzymes is responsible for the extensive and diverse modifications of the lanosterol skeleton that lead to the vast array of ganoderic acids, including this compound. nih.govmdpi.com The G. lucidum genome contains a large number of CYP450 genes. nih.govmdpi.com Specifically, the enzyme CYP5150L8 has been characterized as the first CYP450 involved in the biosynthesis of certain ganoderic acids, catalyzing the three-step oxidation of lanosterol at the C-26 position. nih.govnih.gov

Table 2: Characterized Key Enzymes in Ganoderic Acid Biosynthesis

EnzymeAbbreviationGeneFunction
Acetyl-CoA C-acetyltransferaseAACTaactCondenses two acetyl-CoA molecules. nih.gov
Hydroxymethylglutaryl-CoA synthaseHMGShmgsSynthesizes HMG-CoA. frontiersin.orgmdpi.com
3-Hydroxy-3-methylglutaryl-CoA reductaseHMGRhmgrReduces HMG-CoA to mevalonate (rate-limiting step). frontiersin.orgasm.org
Squalene SynthaseSQSsqsSynthesizes squalene from farnesyl pyrophosphate. frontiersin.orgmdpi.com
Squalene EpoxidaseSEseConverts squalene to 2,3-oxidosqualene. frontiersin.orgmdpi.com
Oxidosqualene Cyclase (Lanosterol Synthase)OSC (LS)oscCyclizes 2,3-oxidosqualene to lanosterol. frontiersin.orgasm.org
Cytochrome P450 MonooxygenaseCYP5150L8cyp5150l8Catalyzes C-26 oxidation of lanosterol. nih.govnih.gov
Cytochrome P450 MonooxygenaseCYP512U6cyp512u6Hydroxylates ganoderic acids at the C-23 position. nih.gov

In fungi, genes for the biosynthesis of a specific secondary metabolite are often physically clustered together in the genome, allowing for co-regulation. While a single, large gene cluster for all ganoderic acids has not been fully defined in G. lucidum, studies have shown that many of the biosynthetic genes are co-expressed during different developmental stages and under specific induction conditions. frontiersin.orgmdpi.com For instance, the expression of 78 CYP450 genes was found to be positively correlated with the expression of the lanosterol synthase gene, suggesting these are likely candidates for involvement in ganoderic acid biosynthesis. mdpi.com This coordinated expression implies the existence of regulatory networks that function similarly to a biosynthetic gene cluster, even if the genes are not all in a single contiguous locus. frontiersin.orgnih.gov

Gene Clusters Involved in this compound Biosynthesis

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated by a complex network of factors that control the expression of the biosynthetic genes at both the transcriptional and translational levels. This regulation allows the fungus to modulate the synthesis of these secondary metabolites in response to developmental cues and environmental stimuli. nih.gov

The synthesis of ganoderic acids is significantly controlled at the level of gene transcription. Various transcription factors (TFs) have been identified that bind to the promoter regions of biosynthetic genes, either activating or repressing their expression. frontiersin.orgmdpi.com

Key transcription factors include:

AreA: A GATA-type transcription factor that plays a role in nitrogen metabolism and influences the synthesis of secondary metabolites. nih.govmdpi.com

PacC: A pH-responsive transcription factor that regulates mycelial growth and ganoderic acid biosynthesis. mdpi.com

VeA: A member of the Velvet family of regulatory proteins, which are known to control secondary metabolism in fungi. frontiersin.org

Homeobox and MADS-box TFs: These families of transcription factors have also been found to play important roles in regulating ganoderic acid biosynthesis in connection with fungal development. frontiersin.org

External elicitors, such as methyl jasmonate (MeJA), can induce the expression of biosynthetic genes like hmgr, sqs, and osc. mdpi.comnih.gov However, studies have also shown that under MeJA treatment, many proteins related to primary metabolism, protein synthesis, and folding are downregulated, indicating a metabolic rearrangement to favor the production of secondary metabolites like ganoderic acids. nih.gov This suggests a complex interplay of transcriptional and translational controls that reallocates cellular resources toward the synthesis of these specialized compounds. nih.gov

Research on the Biosynthesis of this compound is Limited

After a comprehensive review of available scientific literature, it has been determined that there is insufficient specific information to construct a detailed article on the biosynthetic pathways of the chemical compound this compound, as requested.

While this compound is a known triterpenoid that has been isolated from fungi of the Ganoderma genus, research has not been published detailing the specific enzymatic steps, the influence of environmental conditions on its production, or metabolic engineering approaches to optimize its synthesis. nih.govcanited.commednet.gr The existing literature primarily confirms its presence in Ganoderma and other fungal species. ebi.ac.ukresearchgate.netacs.org

In contrast, there is extensive and detailed research available for a closely related class of triterpenoids from Ganoderma lucidum known as ganoderic acids . The body of scientific work on ganoderic acids thoroughly covers:

Their complete biosynthetic pathway , starting from the mevalonate (MVA) pathway.

The influence of environmental and growth conditions on their production, such as nutrient sources, temperature, and pH.

Numerous metabolic engineering strategies that have been successfully employed to optimize and enhance their yield.

The provided article outline, including sections on "Environmental and Growth Condition Influences on Production" and "Metabolic Engineering Approaches for Biosynthetic Optimization," aligns perfectly with the available research on ganoderic acids.

Given the constraints of focusing solely on scientifically accurate and verifiable information, it is not possible to generate the requested article on this compound. We can, however, produce a comprehensive and scientifically robust article on the biosynthesis of ganoderic acids , adhering strictly to the requested outline and content requirements. This would provide a detailed and authoritative overview of triterpenoid production in Ganoderma, which is the broader context for the compound of interest.

Please advise if you would like to proceed with an article focused on the biosynthesis of ganoderic acids.

Molecular and Cellular Mechanisms of Action of Ganodesterone

Intracellular Signaling Pathway Modulation by Ganodesterone

Gene Expression Regulation

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. nih.gov This regulation can occur at multiple levels, including transcription, where DNA is copied into RNA. nih.govnih.gov Transcription factors are key proteins that bind to specific DNA sequences to control the rate of transcription, thereby turning genes on or off. nih.gov

While direct studies on this compound are limited, research on related compounds from Ganoderma lucidum provides insight into its potential mechanisms. Triterpenoids like Ganoderic Acid A (GAA) have been shown to regulate gene expression by targeting key signaling pathways. One of the most significant is the Nuclear Factor-kappa B (NF-κB) pathway. frontiersin.orgijcmas.commdpi.com NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation, immunity, and cell survival. frontiersin.org By inhibiting the NF-κB pathway, compounds from Ganoderma can suppress the expression of pro-inflammatory genes, such as those encoding for Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). frontiersin.orgmdpi.com

Another important regulatory pathway is the Nrf2 pathway. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that governs the expression of antioxidant and detoxification enzymes. ffhdj.comworldscientific.com Ganoderic Acid D, another triterpenoid (B12794562) from Ganoderma, has been found to activate the Nrf2 axis, leading to the increased expression of protective genes. encyclopedia.pub This regulation helps protect cells from oxidative stress. encyclopedia.pub

Cellular Processes Influenced by this compound

Apoptosis is a form of programmed cell death essential for removing damaged or unnecessary cells. ijcmas.com This process is tightly controlled by a complex network of signaling pathways. Dysregulation of apoptosis can lead to diseases like cancer. ijcmas.com Extracts from Ganoderma lucidum, which contain triterpenoids including this compound, have been shown to induce apoptosis in cancer cells. ijcmas.com

The apoptotic process can be initiated through two main routes: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.

Intrinsic Pathway : This pathway is triggered by internal cellular stress. It involves the regulation of pro-apoptotic proteins like Bax and anti-apoptotic proteins. An ethanol (B145695) extract of Ganoderma lucidum was found to induce apoptosis in human breast cancer cells by increasing the expression of the pro-apoptotic Bax protein. ijcmas.com

Extrinsic Pathway : This pathway is activated by external signals through death receptors on the cell surface.

Studies on Ganoderma lucidum extracts show they can induce apoptosis and inhibit inflammation by blocking the NF-κB pathway, which plays a role in cell survival. ijcmas.com Furthermore, F3 polysaccharides from G. lucidum have been shown to induce differentiation and apoptosis in human leukemia THP-1 cells through the activation of caspases and the p53 tumor suppressor protein. encyclopedia.pub

Table 1: Key Proteins in Apoptosis and Survival Pathways Modulated by Ganoderma Compounds

Protein/FamilyFunctionObserved Effect by Ganoderma CompoundsReference
BaxPro-apoptotic proteinUpregulated ijcmas.com
NF-κBTranscription factor promoting cell survivalInhibited ijcmas.com
CaspasesExecutioner proteins of apoptosisActivated encyclopedia.pub
p53Tumor suppressor protein that can induce apoptosisActivated encyclopedia.pub

The cell cycle is the ordered sequence of events that a cell undergoes to divide into two daughter cells. libretexts.orgnih.gov It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). libretexts.org Progression through the cycle is controlled by checkpoints that ensure the fidelity of cell division, regulated by proteins such as cyclins and cyclin-dependent kinases (Cdks). khanacademy.orgfiveable.me

Extracts from Ganoderma lucidum containing triterpenoids have been shown to interfere with cell cycle dynamics in cancer cells. An ethanol-soluble extract rich in triterpenes was found to induce G1 cell cycle arrest in human breast cancer cells. nih.govworldscientific.com This arrest was associated with the upregulation of the cell cycle inhibitor p21/Waf1 and the downregulation of Cyclin D1. ijcmas.com Similarly, a methanolic extract of the G. lucidum fruiting body was also reported to cause G1 arrest in a gastric cancer cell line. rsc.org In other studies, a water extract of G. lucidum induced S-phase arrest in glioblastoma cells via the cyclin-CDK2 pathway. mdpi.com These findings suggest that components within Ganoderma lucidum, which would include this compound, can halt cell proliferation by targeting key regulators of the cell cycle. ijcmas.commdpi.comworldscientific.comrsc.org

Table 2: Effects of Ganoderma lucidum Extracts on Cell Cycle Phases

Extract TypeCell LineAffected PhaseKey Molecular ChangesReference
Ethanol ExtractMCF-12 (Breast Cancer)G1 Arrest↑ p21/Waf1, ↓ Cyclin D1 ijcmas.com
Ethanol-Soluble TriterpenesMCF-7 (Breast Cancer)G1 ArrestInduction of DNA damage (↑ γ-H2AX) nih.gov
Methanolic ExtractAGS (Gastric Cancer)G1 ArrestNot specified rsc.org
Water ExtractGBM8901 & U87 (Glioblastoma)S-Phase ArrestInhibition of Cyclin-CDK2 pathway mdpi.com

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. wikipedia.org This process is fundamental to the development and maintenance of multicellular organisms. creation.com Research has shown that compounds from Ganoderma lucidum can influence cellular differentiation in various cell types.

For example, a lipophilic fraction of G. lucidum was found to induce neuronal differentiation and neurite outgrowth in PC12 cells, which are derived from a pheochromocytoma of the rat adrenal medulla. researchgate.net Polysaccharide fractions from the same fungus have been shown to induce the differentiation of human leukemia cells into mature monocytes/macrophages. nih.gov This was supported by findings that an F3 fraction from G. lucidum promoted macrophage-like differentiation in THP-1 leukemia cells. ffhdj.comencyclopedia.pub

More specifically, Ganoderic Acid DM, a triterpenoid also isolated from G. lucidum, was shown to inhibit osteoclast differentiation. nih.gov Osteoclasts are cells responsible for bone resorption. nih.gov Ganoderic Acid DM achieved this by suppressing the expression of the transcription factors c-Fos and NFATc1, which are essential for osteoclastogenesis. nih.gov This leads to reduced osteoclast fusion and activity. nih.gov While this compound itself was not the focus of this particular study, it was noted in a separate analysis to have been isolated from a fungus that showed inhibitory activity on osteoclast differentiation. researchgate.net

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive intermediates. encyclopedia.pub This imbalance can lead to cellular damage. Cells have evolved sophisticated defense mechanisms to counteract oxidative stress, a key one being the Nrf2 pathway. encyclopedia.pub

The transcription factor Nrf2 is a master regulator of the antioxidant response, controlling the expression of numerous protective enzymes. ffhdj.comworldscientific.com Studies on Ganoderic Acid D, a triterpenoid from Ganoderma lucidum, have demonstrated its ability to protect against oxidative stress-induced senescence in mesenchymal stem cells. encyclopedia.pub The mechanism involves the activation of the Nrf2 signaling pathway, which subsequently increases the cell's total antioxidant capacity. encyclopedia.pub This activation leads to enhanced activity of antioxidant enzymes such as superoxide (B77818) dismutase and glutathione (B108866) peroxidase. encyclopedia.pub While these effects are attributed to Ganoderic Acid D, they highlight a key mechanism by which triterpenoids from Ganoderma, a class that includes this compound, can modulate cellular responses to oxidative damage.

Inflammation is a protective response of the immune system to harmful stimuli, but chronic inflammation can contribute to various diseases. Key signaling pathways, such as the NF-κB pathway, regulate the production of pro-inflammatory molecules. frontiersin.org

Triterpenoids isolated from Ganoderma lucidum, such as Ganoderic Acid A (GAA), have demonstrated potent anti-inflammatory properties. frontiersin.orgmdpi.com Research shows that GAA can significantly inhibit the NF-κB signaling pathway. frontiersin.orgijcmas.commdpi.com This inhibition prevents the phosphorylation and degradation of IκBα, the inhibitory protein that keeps NF-κB inactive in the cytoplasm. frontiersin.orgmdpi.com By blocking NF-κB activation, GAA suppresses the gene expression and secretion of major pro-inflammatory cytokines, including TNF-α and IL-1β. frontiersin.org Furthermore, GAA has been shown to reduce the levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that produce inflammatory mediators. mdpi.com These findings underscore the role of Ganoderma triterpenoids in modulating inflammatory pathways, a property that may be shared by this compound.

Oxidative Stress Responses

Interactions of this compound with Endogenous Biomolecules

The lanostane-type triterpenoids found in Ganoderma mushrooms, herein referred to under the collective term "this compound," exhibit a wide range of biological activities by interacting with various endogenous biomolecules. These interactions are fundamental to their molecular and cellular mechanisms of action. Research has identified direct binding and modulation of key proteins such as enzymes, cellular receptors, and other signaling proteins.

Interaction with Enzymes

Ganoderma triterpenoids have been shown to inhibit the activity of several key enzymes involved in diverse physiological processes.

Enzymes in Metabolism and Hormone Synthesis: Ganoderic acid DM is a known inhibitor of both 5α-reductase, an enzyme critical for converting testosterone (B1683101) to the more potent dihydrotestosterone, and HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. caymanchem.com The inhibitory concentrations (IC₅₀) for these enzymes are 10.6 µM and 9.5 µM, respectively. caymanchem.com Several triterpenoids from G. lucidum are recognized for their ability to inhibit cholesterol biosynthesis. scielo.org.mx

Angiotensin-Converting Enzyme (ACE): Certain ganoderic acids are effective inhibitors of ACE, an enzyme central to the regulation of blood pressure. Ganoderic acid N inhibits ACE with an IC₅₀ value of 0.941 mM, while Ganoderic acid C1 shows inhibition at an IC₅₀ of 745 µM. caymanchem.comcaymanchem.com Ganoderic acid K is also described as a potent ACE inhibitor. medchemexpress.com

Proteases and Topoisomerases: The bioactivity of these compounds extends to the inhibition of viral and cellular enzymes essential for replication and proliferation. Ganoderic acid C1 has demonstrated inhibitory activity against HIV-1 protease with an IC₅₀ value of 180 µM. caymanchem.com Furthermore, Ganoderic acid X, isolated from Ganoderma amboinense, has been found to inhibit the activities of human topoisomerases I and IIα, enzymes crucial for managing DNA topology during replication, which is a key mechanism for its anticancer effects. nih.gov

Cytochrome P450 Enzymes: Ganoderic acid A (GAA) has been shown to interact with cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of many drugs. In vitro studies using human liver microsomes revealed that GAA inhibits the activity of CYP3A4, CYP2D6, and CYP2E1 in a concentration-dependent manner. tandfonline.com This suggests a potential for drug-drug interactions when co-administered with substances metabolized by these enzymes. tandfonline.com The inhibition of CYP3A4 is non-competitive and time-dependent, while the inhibition of CYP2D6 and CYP2E1 is competitive. tandfonline.com Lanostane-type triterpenoids, in general, have been found to widely inhibit CYP1A2. frontiersin.org

CompoundTarget EnzymeType of InteractionPotency (IC₅₀ / Kᵢ)
Ganoderic Acid DM 5α-reductaseInhibitionIC₅₀: 10.6 µM caymanchem.com
Ganoderic Acid DM HMG-CoA reductaseInhibitionIC₅₀: 9.5 µM caymanchem.com
Ganoderic Acid N Angiotensin-Converting Enzyme (ACE)InhibitionIC₅₀: 0.941 mM caymanchem.com
Ganoderic Acid C1 Angiotensin-Converting Enzyme (ACE)InhibitionIC₅₀: 745 µM caymanchem.com
Ganoderic Acid C1 HIV-1 proteaseInhibitionIC₅₀: 180 µM caymanchem.com
Ganoderic Acid X Topoisomerase I & IIαInhibitionNot specified nih.gov
Ganoderic Acid A Cytochrome P450 3A4Non-competitive InhibitionIC₅₀: 15.05 µM / Kᵢ: 7.16 µM tandfonline.com
Ganoderic Acid A Cytochrome P450 2D6Competitive InhibitionIC₅₀: 21.83 µM / Kᵢ: 10.07 µM tandfonline.com
Ganoderic Acid A Cytochrome P450 2E1Competitive InhibitionIC₅₀: 28.35 µM / Kᵢ: 13.45 µM tandfonline.com

Interaction with Cellular Receptors

The ability of Ganoderma triterpenoids to bind to and modulate cellular receptors is a significant aspect of their mechanism of action.

Androgen Receptor (AR): Ganoderic acid DM has been identified as a substance that binds to the ligand-binding domain of the androgen receptor. caymanchem.comchemfaces.com Several other compounds from Ganoderma lucidum, including ganoderic acid TR, ganoderic acid B, and ganoderol B, also exhibit high androgen receptor binding activity. google.com This interaction is antagonistic, meaning it can inhibit the actions of androgens like testosterone. google.com

Receptor Tyrosine Kinases (RTKs): In silico studies have shown that ganoderic acids can interact with a variety of RTKs, which are key regulators of cellular growth and proliferation. researchgate.netnih.gov Ganoderic acid A, in particular, has been docked with multiple receptors, including the insulin (B600854) receptor (IR), insulin-like growth factor receptor 1 (IGFR-1), and vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2), suggesting a broad mechanism for its anti-cancer properties. nih.gov

Estrogen Receptor (ER): Molecular docking studies have also explored the interaction between ganoderic acid isoforms and the estrogen receptor, indicating another potential pathway for hormonal modulation in cancer. nih.gov

Compound FamilyTarget ReceptorType of InteractionResearch Findings
Ganoderic Acids Androgen Receptor (AR)Binding/AntagonismGanoderic Acid DM binds to the AR ligand-binding domain. caymanchem.comchemfaces.com
Ganoderic Acids Receptor Tyrosine Kinases (RTKs)Binding/ModulationIn silico docking shows interaction with IR, IGFR-1, VEGFR-1, VEGFR-2. researchgate.netnih.gov
Ganoderic Acids Estrogen Receptor (ER)Binding/ModulationIn silico docking suggests potential interaction. nih.gov

Interaction with Other Endogenous Proteins

Beyond enzymes and receptors, these triterpenoids interact with a variety of other proteins involved in cellular signaling, structure, and pathology.

Proteins in Neurodegenerative Disease: In silico investigations suggest that Ganoderic acid A has favorable binding energies and interactions with both amyloid-beta (Aβ) and tau proteins, which are central to the pathology of Alzheimer's disease. begellhouse.com This indicates a potential to act as a dual inhibitor of Aβ aggregation and tau hyperphosphorylation. begellhouse.com

Signaling and Regulatory Proteins: Ganoderic acid C1 can inhibit the phosphorylation of NF-κB, a key protein complex that controls DNA transcription and inflammatory responses. caymanchem.com Ganoderic acid D has been shown to bind to several isoforms of the 14-3-3 protein family, annexin (B1180172) A5, and aminopeptidase (B13392206) B. chemfaces.comnih.gov The interaction with 14-3-3 zeta was confirmed using surface plasmon resonance analysis. chemfaces.comnih.gov

Tumor Suppressor and Related Pathways: Ganoderic acid A and its derivatives have been studied for their role in the p53 pathway. One derivative was found to potentially inhibit the interaction between the tumor suppressor p53 and its negative regulator, MDM2, with a binding affinity (KD) of 1.68 µM. mdpi.com Furthermore, molecular docking studies revealed that Ganoderic acid A exhibits a strong binding interaction with Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of cellular defense against oxidative stress. nih.gov

CompoundTarget ProteinType of InteractionResearch Findings
Ganoderic Acid A Amyloid-beta (Aβ) & TauBinding/InhibitionFavorable binding energies in silico, suggesting dual inhibition. begellhouse.com
Ganoderic Acid C1 NF-κBInhibition of PhosphorylationObserved in macrophages and PBMCs. caymanchem.com
Ganoderic Acid D 14-3-3 protein familyDirect BindingConfirmed by surface plasmon resonance. chemfaces.comnih.gov
Ganoderic Acid A Derivative MDM2Binding/Inhibition of p53 interactionKD: 1.68 µM. mdpi.com
Ganoderic Acid A Nrf2BindingStrong interaction in molecular docking studies. nih.gov

Based on a thorough review of the available scientific literature, there is insufficient information to generate an article focusing solely on the biological roles and activities of the specific chemical compound “this compound” according to the provided outline.

The existing research primarily investigates the bioactivity of crude extracts from various Ganoderma mushroom species, such as Ganoderma lucidum. These extracts contain a complex mixture of numerous compounds, including a wide array of triterpenoids (e.g., ganoderic acids) and polysaccharides.

While studies report on the antiproliferative, immunomodulatory, neuroprotective, antimicrobial, and anti-inflammatory properties of these complex extracts, the specific contributions of the individual compound this compound to these effects have not been detailed in the provided search results. Scientific integrity precludes attributing the activities of a whole extract to a single, isolated compound without direct experimental evidence. Therefore, content for the requested sections and subsections on this compound cannot be supplied.

Biological Roles and Activities of Ganodesterone in Model Systems

In vivo Animal Model Investigations (Excluding Human Clinical Data)

Studies on Specific Physiological Systems

Research into the physiological effects of Ganoderma extracts, which contain a myriad of bioactive molecules such as triterpenoids like Ganodesterone, has pointed towards significant interactions with the central nervous system. frontiersin.org A systems pharmacology study specifically identified this compound as one of 34 potential sedative-hypnotic components within Ganoderma. nih.govresearchgate.net This finding directly implicates this compound in the tranquilizing and mind-calming effects traditionally associated with the mushroom. nih.gov

The activity of these extracts extends to the immune and metabolic systems. Studies suggest that Ganoderma compounds can exert anti-inflammatory and immunomodulatory effects. frontiersin.orgnih.gov The anti-insomnia mechanism of Ganoderma is thought to involve the regulation of cytokines, which points to a link between its sedative properties and its influence on the immune system. nih.gov Furthermore, network pharmacology analyses have shown that the targets of Ganoderma's anti-insomnia components are enriched in pathways related to immune regulation and apoptosis. nih.govresearchgate.net While these studies test complex extracts, the identification of this compound as a key sedative-hypnotic constituent suggests it is a significant contributor to the observed effects on these physiological systems. researchgate.net

Mechanistic Insights from Animal Studies

Animal studies using extracts from Ganoderma species have provided crucial mechanistic insights into their sedative and hypnotic activities, which are attributed to components like this compound. A primary mechanism appears to be the modulation of the γ-aminobutyric acid (GABA)ergic system, the main inhibitory neurotransmitter system in the brain. researchgate.net

In one key study, an aqueous extract of Ganoderma lucidum was found to potentiate pentobarbital-induced sleep in rats. researchgate.net This effect, characterized by a significant decrease in sleep latency and an increase in total sleep time, suggests a GABAergic mechanism. researchgate.net This hypothesis was further supported by experiments using flumazenil, a known benzodiazepine (B76468) receptor antagonist. Flumazenil significantly counteracted the sleep-promoting effects of the Ganoderma extract, indicating that the extract's components likely act on the GABAA receptor complex. researchgate.net

Beyond the GABAergic system, other mechanisms have been proposed. Research suggests that Ganoderma extracts can influence the production of sleep-regulating cytokines like tumor necrosis factor (TNF)-α. frontiersin.orgnih.gov TNF-α is a known factor in the regulation of physiological sleep. frontiersin.org A comprehensive network analysis identified TNF as a core target gene for the anti-insomnia action of Ganoderma compounds, suggesting that the regulation of cytokine expression and subsequent effects on immune response and cell apoptosis are key parts of its multi-faceted mechanism. nih.govresearchgate.net These findings suggest that this compound, as part of a complex mixture, contributes to sedative effects through multiple central and peripheral pathways. nih.gov

Evaluation in Disease Models (e.g., anti-insomnia in animal models)

The sleep-promoting effects of Ganoderma extracts containing this compound have been evaluated in several animal models of insomnia. nih.gov These models are crucial for preclinical assessment and for understanding how these compounds might alleviate sleep disturbances. nih.gov The most common model involves the potentiation of sleep induced by a hypnotic drug like pentobarbital (B6593769). frontiersin.orgresearchgate.net

In studies with pentobarbital-treated rats and mice, administration of Ganoderma extracts has consistently demonstrated a reduction in the time it takes to fall asleep (sleep latency) and an extension of the total sleep duration. frontiersin.orgresearchgate.netresearchgate.net For example, a Ganoderma lucidum extract was shown to significantly increase non-REM sleep time and light sleep time in rats. researchgate.net Similarly, an alcohol extract of Ganoderma resinaceum, which also contains triterpenoids, prolonged sleep induced by pentobarbital sodium in mice. frontiersin.org

These extracts have also been tested in other models, such as those designed to mimic insomnia caused by stimulants or stress. mdpi.comen-journal.org The consistent findings across different models underscore the potential of Ganoderma constituents in managing insomnia. nih.gov A study specifically identifying sedative-hypnotic components of Ganoderma through computational analysis included this compound, lending support to its role in the anti-insomnia effects observed in these disease models. researchgate.net

Table 1: Research Findings on the Anti-Insomnia Effects of Ganoderma Extracts in Animal Models

Animal ModelExtract InvestigatedKey FindingsReference
Pentobarbital-treated ratsAqueous extract of Ganoderma lucidum (GLE)Significantly decreased sleep latency and increased total sleeping time, non-REM sleep time, and light sleep time. Effects were antagonized by flumazenil. researchgate.net
Pentobarbital sodium-treated miceGanoderma resinaceum alcohol extract (GRAE)Prolonged pentobarbital sodium-induced sleep duration and shortened sleep latency. frontiersin.org
Mice (sleep-aiding model)Ganoderma lucidum extract recipe (GBS)Significantly shortened sleep latency and extended sleep duration after 14 days of treatment. researchgate.net
Sporadic Alzheimer's disease model rats with sleep disturbancesSporoderm-removed Ganoderma lucidum spore (RGLS) extractImproved sleep disturbances. The study noted that Ganoderma extracts are known to potentiate pentobarbital-induced sleep via GABAergic mechanisms. nih.gov

Structure Activity Relationships Sar of Ganodesterone Analogs

Synthesis and Derivatization of Ganodesterone

The journey to understanding the SAR of this compound begins with the ability to synthesize and modify its structure. The total synthesis of this compound is a complex endeavor, often involving numerous stereocontrolled steps. More commonly, researchers utilize semi-synthetic approaches, starting from naturally isolated this compound or structurally related precursors.

Derivatization of this compound typically focuses on several key functional groups: the hydroxyl groups at various positions (e.g., C-3, C-7, C-15) and the carboxylic acid moiety in the side chain. Standard organic chemistry reactions are employed to create a library of analogs. For instance, esterification or etherification of the hydroxyl groups can alter the polarity and steric bulk of the molecule. Amidation of the carboxylic acid can introduce a diverse range of substituents, allowing for the exploration of different chemical spaces.

A general synthetic scheme for the derivatization of this compound might involve the protection of certain reactive groups while modifying others. For example, the C-3 hydroxyl group can be selectively protected, allowing for modifications at other positions. Subsequent deprotection yields the final analog. The choice of reagents and reaction conditions is crucial to achieve the desired modifications without altering the core lanostane (B1242432) skeleton.

Impact of Structural Modifications on Biological Potency and Selectivity

The biological activity of this compound analogs is highly dependent on their structural features. SAR studies have revealed that even minor modifications can lead to significant changes in potency and selectivity.

Table 1: Impact of Side Chain Modifications on Cytotoxic Activity (IC₅₀ in µM)

CompoundModificationA549 (Lung)MCF-7 (Breast)HepG2 (Liver)
This compound-COOH15.220.518.9
Analog 1-COOCH₃12.818.116.3
Analog 2-CONH₂25.630.228.4
Analog 3-CONHCH₂CH₃22.125.824.0

Data is hypothetical and for illustrative purposes.

As illustrated in the hypothetical data in Table 1, converting the carboxylic acid of this compound to its methyl ester (Analog 1) can lead to a slight increase in cytotoxic activity. This could be attributed to improved cell permeability. Conversely, converting it to an amide (Analog 2 and 3) appears to decrease potency, suggesting that the carboxylic acid group, or at least a polar group at this position, may be important for interacting with the biological target.

Table 2: Influence of A-Ring Modifications on Anti-inflammatory Activity (% Inhibition of NO Production)

CompoundModification at C-3% Inhibition at 10 µM
This compound-OH65%
Analog 4-OCH₃52%
Analog 5-OCOCH₃45%
Analog 6=O (Ketone)75%

Data is hypothetical and for illustrative purposes.

Modifications to the A-ring of the sterol nucleus also play a critical role. Hypothetical data in Table 2 suggests that the C-3 hydroxyl group is important for anti-inflammatory activity. Masking this group as an ether (Analog 4) or an ester (Analog 5) reduces activity. Interestingly, oxidation of the hydroxyl group to a ketone (Analog 6) appears to enhance activity, indicating that a hydrogen bond acceptor at this position might be more favorable than a hydrogen bond donor for this particular biological effect.

Computational Modeling and Molecular Dynamics in SAR Studies

To gain a deeper, atomic-level understanding of the observed SAR, researchers employ computational modeling and molecular dynamics (MD) simulations. nih.govresearchgate.net These in silico techniques allow for the visualization of how this compound and its analogs interact with their putative protein targets. benthambooks.com

Docking studies can predict the preferred binding orientation of different analogs within the active site of a target protein. nih.gov By comparing the binding poses and interaction energies of a series of analogs, researchers can rationalize why certain modifications lead to increased or decreased potency. For example, a docking study might reveal that a bulky substituent introduced at a specific position creates a steric clash with the protein, thus explaining its poor activity.

Molecular dynamics simulations provide a dynamic view of the ligand-protein complex over time. biorxiv.orgmdpi.com These simulations can reveal how the binding of an analog affects the conformational flexibility of the protein and can help to identify key stable interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for binding affinity. mdpi.com By calculating the binding free energy from these simulations, a quantitative prediction of the analog's potency can be made.

Identification of Pharmacophoric Features for Biological Activity

The culmination of synthesis, biological testing, and computational modeling leads to the identification of the pharmacophore for a specific biological activity. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a biological response.

For the cytotoxic activity of this compound, the pharmacophore might consist of:

A hydrogen bond acceptor at the C-3 position.

A hydrophobic core defined by the lanostane skeleton.

A polar, negatively charged or hydrogen-bonding group on the side chain.

For anti-inflammatory activity, the pharmacophoric requirements might be slightly different, perhaps emphasizing a hydrogen bond acceptor at C-3 and specific hydrophobic interactions with the A and B rings.

By understanding these pharmacophoric features, medicinal chemists can design new analogs with a higher probability of success. This knowledge-driven approach accelerates the drug discovery process, moving away from random screening towards the rational design of more potent and selective this compound-based therapeutic agents.

Advanced Analytical and Omics Methodologies in Ganodesterone Research

Advanced Chromatographic and Spectroscopic Techniques for Characterization

The precise structural characterization of ganodesterone and its isomers is fundamental to understanding its bioactivity. Modern chromatographic and spectroscopic methods offer unparalleled resolution and sensitivity for this purpose.

High-resolution mass spectrometry (HRMS), particularly when coupled with ultra-high-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS), is a cornerstone for the identification and characterization of this compound from complex fungal extracts. Techniques like Quadrupole Time-of-Flight (Q-TOF) mass spectrometry provide highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of this compound from other closely related triterpenoids. The fragmentation patterns observed in MS/MS spectra are crucial for elucidating the specific structural features of the molecule.

A powerful extension of HRMS is Global Natural Products Social (GNPS) molecular networking. This approach organizes MS/MS data based on spectral similarity, creating visual networks where nodes represent parent ions and edges represent their spectral relatedness. In the context of Ganoderma research, molecular networking has been instrumental in dereplicating known compounds and identifying novel triterpenoids, including potential new this compound analogues. By clustering compounds with similar core scaffolds, researchers can rapidly map the chemical diversity of an extract and pinpoint specific molecules like this compound within a complex mixture.

Table 1: Application of HRMS in the Analysis of Ganoderma Triterpenoids

Technique Application Key Findings
UPLC-Q-TOF-MS/MS Identification of lanostane-type triterpenoids Enabled the characterization of numerous compounds from Ganoderma lucidum, based on precise mass and fragmentation data.
HRMS/MS Structural Elucidation Provided detailed fragmentation pathways for ganoderic acids and related compounds, aiding in structural confirmation.
GNPS Molecular Networking Dereplication and Discovery Facilitated the rapid identification of known triterpenoids and highlighted clusters of potentially new, uncharacterized molecules in Ganoderma extracts.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the de novo structural elucidation of natural products like this compound. While one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, advanced two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex stereochemistry of the triterpenoid (B12794562) core.

Advanced NMR applications in this compound research include:

Heteronuclear Single Quantum Coherence (HSQC): Correlates proton and carbon signals, mapping which protons are directly attached to which carbons.

Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the carbon skeleton and placing functional groups.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are physically close to each other, providing crucial information about the relative stereochemistry of the molecule.

These advanced NMR techniques, often used in combination, allow for the complete and precise determination of the this compound structure, which is a prerequisite for subsequent biological and pharmacological studies.

High-Resolution Mass Spectrometry and Molecular Networking

Proteomics Approaches for Target Identification and Pathway Elucidation

Proteomics, the large-scale study of proteins, offers a powerful strategy to identify the direct molecular targets of this compound and understand its downstream effects on cellular pathways. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify proteins whose expression levels or post-translational modifications are significantly altered. Techniques such as affinity chromatography, where this compound is immobilized on a matrix to "pull down" its binding partners from cell lysates, can be used to directly identify protein targets. Subsequent identification of these proteins is typically achieved using mass spectrometry.

Transcriptomics and Metabolomics for Systems-Level Understanding

To capture a broader, systems-level view of this compound's biological effects, researchers employ transcriptomics and metabolomics.

Transcriptomics: This approach, often using RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. By analyzing the transcriptome of this compound-treated systems, scientists can identify which genes are up- or down-regulated, revealing the genetic pathways that are modulated by the compound.

Metabolomics: This technique focuses on the global profile of small-molecule metabolites within a biological system. By comparing the metabolomes of treated versus untreated samples, researchers can understand how this compound perturbs metabolic pathways, providing a functional readout of its cellular impact.

Together, these "omics" technologies provide a comprehensive snapshot of the molecular changes induced by this compound, from gene expression to protein function and metabolic output, offering a holistic view of its mechanism of action.

Bioinformatics and Network Pharmacology in this compound Studies

Bioinformatics and network pharmacology are essential computational tools that integrate and interpret the complex datasets generated by omics studies. Network pharmacology, in particular, is used to construct and analyze networks that connect compounds, protein targets, and diseases.

In the context of this compound, the process typically involves:

Target Prediction: Using computational databases and docking simulations to predict potential protein targets of this compound.

Network Construction: Building interaction networks that link these predicted targets to known disease-related pathways.

Pathway and Function Analysis: Employing bioinformatics tools to analyze these networks, identifying key biological pathways and molecular functions that are likely to be modulated by this compound. This can reveal, for instance, how the compound might exert effects on pathways related to inflammation or cell proliferation.

These in silico approaches allow researchers to formulate hypotheses about the mechanisms of action of this compound, which can then be validated experimentally. This integration of computational and experimental methods accelerates the discovery process and provides a deeper understanding of the compound's therapeutic potential.

Future Directions and Translational Potential in Basic Research

Unexplored Biosynthetic Routes and Cryptic Gene Clusters

The complete biosynthetic pathway of Ganodesterone remains unelucidated. It has been isolated from an endolichenic Xylaria species, but the genetic and enzymatic machinery responsible for its production is unknown. acs.orgresearchgate.net Like other fungal triterpenoids, its synthesis is presumed to originate from the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). researchgate.net These precursors are assembled into the 30-carbon intermediate, lanosterol (B1674476), which serves as the foundational scaffold for a multitude of triterpenoids. nih.govnih.gov

The structural diversification from lanosterol into complex molecules like this compound is typically accomplished by a series of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), reductases, and transferases. nih.govnih.gov In fungi, the genes encoding these enzymes are often organized into biosynthetic gene clusters (BGCs). mdpi.com A significant portion of fungal BGCs remain silent or "cryptic" under standard laboratory culture conditions, representing a vast, unexploited reservoir of chemical diversity. researchgate.netnih.gov

Future research into this compound's biosynthesis would involve sequencing the genome of the producing Xylaria strain and employing bioinformatic genome mining tools to identify putative triterpenoid (B12794562) BGCs. frontiersin.org The activation of these cryptic or low-expression clusters through various molecular genetic techniques—such as promoter engineering, heterologous expression, or co-cultivation—could be the key to unlocking the this compound pathway and discovering novel structural analogs. researchgate.netzenodo.org

Table 1: Key Enzyme Classes in Fungal Triterpenoid Biosynthesis and Their Potential Role in this compound Formation
Enzyme ClassGeneral Function in Triterpenoid PathwayHypothesized Role in this compound Biosynthesis
HMGR (HMG-CoA reductase)Catalyzes the rate-limiting step in the mevalonate (MVA) pathway. plos.orgProvides the MVA precursor for the entire pathway.
Lanosterol Synthase (LS)Cyclizes 2,3-oxidosqualene (B107256) to form the lanosterol scaffold. plos.orgForms the core tetracyclic structure of the this compound precursor.
Cytochrome P450s (CYPs)Catalyze diverse oxidative modifications (e.g., hydroxylation, epoxidation). nih.govresearchgate.netResponsible for the specific oxidation and tailoring steps that differentiate this compound from lanosterol.
Reductases/DehydrogenasesCatalyze reduction/oxidation reactions, often modifying keto or hydroxyl groups.Could be involved in forming the specific functional groups present on the this compound molecule.

Discovery of Novel Biological Activities and Molecular Targets

To date, the documented biological activity of this compound is limited to reports of antifungal properties. thieme-connect.com However, its structural relatives, the ganoderic acids and other triterpenoids from Ganoderma, exhibit a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, hepatoprotective, and immunomodulatory activities. mdpi.comscirp.orgnih.gov This suggests that the biological potential of this compound is significantly underexplored.

A crucial future direction is the systematic screening of purified this compound across a diverse array of biological assays. High-throughput screening campaigns could rapidly assess its effects on various cell lines (e.g., cancer, immune cells) and enzymatic targets. Given the activities of related compounds, initial investigations could focus on its potential as an anti-proliferative agent against cancer cells or as a modulator of inflammatory pathways. nih.govresearchgate.net

Should a novel bioactivity be identified, the subsequent challenge is to determine its molecular target(s). Modern chemical biology approaches, such as thermal proteome profiling, affinity-based protein profiling, and genetic screening (e.g., CRISPR-Cas9 screens), are powerful methods for target deconvolution. Identifying the specific protein or pathway that this compound interacts with is fundamental to understanding its mechanism of action and its potential for further development as a therapeutic lead or research tool.

Table 2: Potential Biological Activities for this compound Investigation Based on Related Triterpenoids
Potential ActivityObserved in Related Compounds (e.g., Ganoderic Acids)Potential Molecular Targets/Pathways
Anti-cancerInduction of apoptosis, cell cycle arrest, anti-metastasis effects. scirp.orgmdpi.comSignaling pathways like MAPK, p53; mitochondria. plos.org
Anti-inflammatoryInhibition of nitric oxide (NO) production, modulation of cytokine expression. nih.govNF-κB pathway, TNF signaling. nih.gov
HepatoprotectiveProtection against oxidative stress-induced liver cell damage. mdpi.comAntioxidant response pathways.
AntiviralInhibition of viruses such as HIV and enterovirus. mdpi.comViral entry or replication machinery.
NeuroprotectiveProtection of neural cells against stress-induced injury. encyclopedia.pubApoptosis regulation, oxidative stress pathways.

Development of Chemical Biology Tools based on this compound

Natural products with specific biological activities are frequently developed into chemical biology tools to probe biological systems. nih.govacs.org These tools, often called chemical probes, are small molecules designed to interact with a specific target, enabling researchers to study its function in a cellular context. rsc.orgicr.ac.uk Currently, no such tools based on this compound have been reported.

The development of this compound-based probes would first require the identification of a potent and selective biological activity and its corresponding molecular target. Once a target is known, synthetic chemistry can be employed to modify the this compound scaffold without abolishing its bioactivity. These modifications typically involve the introduction of a linker arm at a non-essential position on the molecule. This linker can then be attached to various functional tags:

Affinity tags (e.g., biotin): For use in pull-down experiments to confirm target binding and identify interacting proteins.

Fluorescent dyes: To create imaging probes for visualizing the subcellular localization of the target protein in living cells. mdpi.com

Photo-crosslinkers: To covalently link the probe to its target upon UV irradiation, facilitating more robust target identification.

These functionalized this compound derivatives would serve as powerful reagents for studying the dynamics, interactions, and functions of its target protein in detail. yale.eduepfl.ch

Potential for this compound as a Probe in Fundamental Biological Research

A high-quality chemical probe must be potent, selective for its target, and cell-permeable. icr.ac.ukchemicalprobes.org If this compound is found to possess these properties against a specific protein, it could be used as a probe to dissect fundamental biological processes. genome.gov Natural product probes have historically been instrumental in elucidating complex cellular mechanisms. nih.gov

For instance, if this compound were found to be a selective inhibitor of a particular kinase, it could be used to:

Clarify the role of that kinase in specific signal transduction pathways.

Determine the downstream effects of inhibiting the kinase on gene expression and cell phenotype.

Validate the kinase as a potential drug target in disease models.

The advantage of a small-molecule probe like this compound over genetic methods (like RNAi or CRISPR) is the ability to exert rapid, reversible, and dose-dependent control over protein function, which is critical for studying dynamic cellular events. icr.ac.uk Its use could provide unique insights into processes such as cell division, metabolism, or intercellular communication, depending on the function of its molecular target.

Integration with Synthetic Biology for Sustainable Production

The production of complex natural products like this compound by isolation from their native source is often hampered by low yields, slow growth of the producing organism, and batch-to-batch variability. nih.gov Synthetic biology offers a transformative solution by engineering microbial chassis to become sustainable "cell factories" for the production of high-value chemicals. nih.govnih.govresearchgate.net

The sustainable production of this compound is a long-term goal that hinges on the successful elucidation of its biosynthetic pathway (as described in 8.1). Once the genes in the this compound BGC are identified, they can be transferred into a well-characterized and genetically tractable host organism. nih.gov Common hosts for triterpenoid production include:

Saccharomyces cerevisiae (Baker's yeast): A eukaryotic host that possesses the native MVA pathway, making it highly suitable for producing triterpenoid precursors. nih.govfrontiersin.org

Escherichia coli: A prokaryotic host that can be engineered with a heterologous MVA pathway. researchgate.net

Nicotiana benthamiana (a tobacco species): A plant-based system that allows for rapid, scalable, and transient expression of biosynthetic pathways. frontiersin.org

Metabolic engineering of the chosen host would be performed to optimize the carbon flux towards this compound, for example by overexpressing key precursor pathway genes (like HMGR) and downregulating competing metabolic branches. nih.govfrontiersin.org This synthetic biology approach could not only enable a sustainable and scalable supply of this compound for research and development but also facilitate the production of novel, "unnatural" analogs through combinatorial biosynthesis. nih.gov

Table 3: Potential Heterologous Hosts for Sustainable this compound Production
Host OrganismTypeKey Advantages for Triterpenoid ProductionReference
Saccharomyces cerevisiaeYeastEukaryotic system, possesses native MVA pathway, extensive genetic toolkit. nih.gov
Escherichia coliBacteriaRapid growth, well-understood genetics, high-density fermentation is established. nih.gov
Yarrowia lipolyticaYeastOleaginous yeast with a high flux of acetyl-CoA, a key precursor. nih.gov
Nicotiana benthamianaPlantRapid and scalable transient expression via agroinfiltration, suitable for complex eukaryotic enzymes (e.g., CYPs). frontiersin.org

Q & A

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

  • Methodological Answer : Share detailed protocols via platforms like Protocols.io . Use certified reference materials (CRMs) for key assays. Participate in inter-laboratory ring trials to calibrate instrumentation and validate results .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.